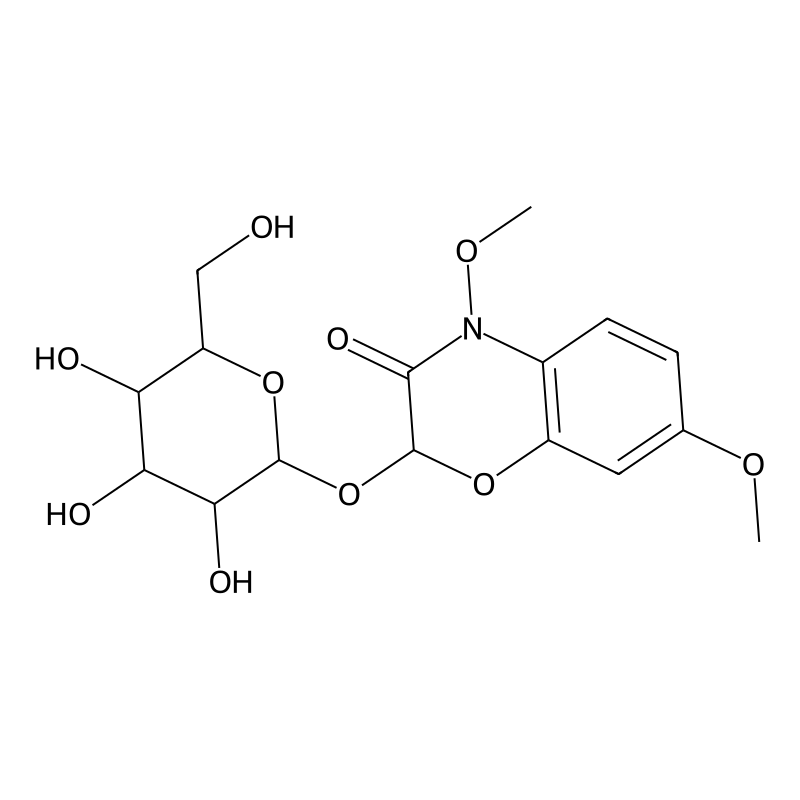

HDMBOA-Glc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is a specialized benzoxazinoid secondary metabolite predominantly found in grasses such as maize and wheat. Unlike its constitutively expressed precursor DIMBOA-Glc, HDMBOA-Glc is actively synthesized via O-methylation during biotic stress, such as herbivory or fungal infection [1]. Structurally, the addition of the N-methoxyl group renders the resulting aglycone significantly more reactive and toxic to pests [2]. For agricultural chemists, plant breeders, and metabolomics researchers, procuring high-purity HDMBOA-Glc is essential for accurately quantifying induced plant defense responses, evaluating direct insecticidal efficacy, and standardizing assays where the highly unstable free aglycone cannot be reliably handled.

References

- [1] Oikawa et al., 'Induction of HDMBOA-Glc accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants', Phytochemistry, 2002.

- [2] Meihls et al., 'Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity', The Plant Cell, 2013.

Substituting HDMBOA-Glc with its widely available precursor, DIMBOA-Glc, fundamentally compromises agricultural metabolomics and resistance screening. While DIMBOA-Glc provides a measure of a plant's baseline defensive capacity, it is HDMBOA-Glc that actively accumulates in response to jasmonic acid signaling, chewing herbivores, and phloem-feeding aphids [1]. Furthermore, the N-methoxyl group in HDMBOA-Glc dramatically increases its direct toxicity compared to DIMBOA-Glc, meaning that using the precursor in bioassays will severely underestimate the true insecticidal potency of the plant's defense response [2]. Attempting to use the free aglycone (HDMBOA) as a workaround is equally unviable, as it possesses an aqueous half-life of less than 10 minutes, making the stable glucoside form (HDMBOA-Glc) the only practical choice for reproducible analytical calibration and controlled in vitro studies [3].

References

- [1] Oikawa et al., 'Induction of HDMBOA-Glc accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants', Phytochemistry, 2002.

- [2] Meihls et al., 'Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity', The Plant Cell, 2013.

- [3] Huffaker et al., 'Novel Acidic Sesquiterpenoids Constitute a Dominant Class of Pathogen-Induced Phytoalexins in Maize', Plant Physiology, 2011.

Direct Insecticidal Efficacy and Aphid Toxicity

In vitro and in vivo assays demonstrate that the O-methylation of DIMBOA-Glc to HDMBOA-Glc significantly enhances direct toxicity against phloem-feeding insects such as the corn leaf aphid (Rhopalosiphum maidis). Studies utilizing near-isogenic maize lines show that aphids perform significantly better and reproduce more on lines with high DIMBOA-Glc but low HDMBOA-Glc content. When supplied in artificial diets, HDMBOA-Glc exhibits substantially higher toxicity and reduces aphid survival rates far more effectively than its unmethylated precursor [1].

| Evidence Dimension | Direct toxicity and aphid survival reduction |

| Target Compound Data | HDMBOA-Glc (High toxicity; significantly reduces aphid reproduction and survival) |

| Comparator Or Baseline | DIMBOA-Glc (Lower toxicity; supports higher aphid reproduction in comparative lines) |

| Quantified Difference | HDMBOA-Glc is strictly correlated with enhanced direct mortality, whereas high DIMBOA-Glc alone is insufficient for acute toxicity. |

| Conditions | In vitro artificial diet assays and in vivo near-isogenic line feeding studies |

Researchers screening for direct insecticidal activity must procure HDMBOA-Glc as the active toxicant standard, as using DIMBOA-Glc will severely underestimate the metabolite's true efficacy.

Biomarker for Stress-Induced Defense Accumulation

HDMBOA-Glc serves as the definitive biomarker for active, stress-induced plant defense. Upon herbivory or elicitation by jasmonic acid, specific O-methyltransferases (e.g., BX10-BX12) rapidly convert the constitutive pool of DIMBOA-Glc into HDMBOA-Glc. During an active defense response, DIMBOA-Glc levels drop or remain static, while HDMBOA-Glc rapidly accumulates to become the dominant benzoxazinoid in the affected tissue [1].

| Evidence Dimension | Accumulation profile post-elicitation |

| Target Compound Data | HDMBOA-Glc (Rapidly induced; becomes the dominant benzoxazinoid post-stress) |

| Comparator Or Baseline | DIMBOA-Glc (Constitutive baseline; levels decrease as it is methylated) |

| Quantified Difference | HDMBOA-Glc transitions from a minor background metabolite to the primary defense compound upon biotic stress. |

| Conditions | Plant tissue analysis following jasmonic acid treatment or insect herbivory |

For agricultural metabolomics, HDMBOA-Glc is the essential standard for quantifying active, stress-induced plant responses, whereas DIMBOA-Glc only measures baseline capacity.

Chemical Stability and Analytical Handling

Benzoxazinoids are stored in plants as stable glucosides to prevent autotoxicity. When tissue is disrupted, β-glucosidases cleave the sugar moiety to release the active aglycone. The free aglycone of HDMBOA-Glc (HDMBOA) is highly reactive and unstable, exhibiting an aqueous half-life of less than 10 minutes at pH 7 before degrading into 6-methoxy-2-benzoxazolinone (MBOA) [1]. In contrast, the intact HDMBOA-Glc standard remains stable in standard methanolic or aqueous extraction solvents, provided it is isolated from endogenous glucosidases.

| Evidence Dimension | Aqueous stability and half-life at pH 7 |

| Target Compound Data | HDMBOA-Glc (Stable in extraction solvents and during standard preparation) |

| Comparator Or Baseline | HDMBOA aglycone (Half-life < 10 minutes) |

| Quantified Difference | The glucoside form offers long-term stability for calibration, whereas the aglycone degrades almost immediately. |

| Conditions | Aqueous solution at physiological pH (pH 7) |

Procuring the stable glucoside form (HDMBOA-Glc) is mandatory for reliable analytical calibration and controlled in vitro assays, as the free aglycone degrades too rapidly for reproducible standard preparation.

Agricultural Metabolomics and Stress Profiling

HDMBOA-Glc is the critical analytical standard for quantifying induced defense responses in maize and wheat following fungal infection, herbivory, or elicitor (e.g., jasmonic acid) application. It accurately tracks active stress responses, unlike constitutive markers [1].

Insecticidal Bioassay Development

Due to its superior direct toxicity compared to DIMBOA-Glc, HDMBOA-Glc is the preferred standard for in vitro artificial diet assays evaluating resistance mechanisms against phloem-feeding aphids and chewing caterpillars [2].

Plant Breeding and Trait Selection

Breeders developing pest-resistant crop lines utilize HDMBOA-Glc quantification to screen for highly active O-methyltransferase (e.g., BX10) alleles, which are directly correlated with enhanced acute pest resistance [2].

References

- [1] Oikawa et al., 'Induction of HDMBOA-Glc accumulation and DIMBOA-Glc 4-O-methyltransferase by jasmonic acid in poaceous plants', Phytochemistry, 2002.

- [2] Meihls et al., 'Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity', The Plant Cell, 2013.

Physical Description

XLogP3

Melting Point

Dates

Explore Compound Types